molecular formula C21H21N5O2S2 B2663178 N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 476309-04-3

N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2663178
CAS No.: 476309-04-3
M. Wt: 439.55
InChI Key: OECLETMHAWQYCH-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine is a compound that has been studied for its potential antileukemic properties . It’s known to have a broad spectrum of biological activity and has been identified as a potent and selective antitumor drug against different cancer cell lines .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives has been reported in the literature . The chemical structures of the synthesized compounds were confirmed by 1H NMR, LCMS, and IR analysis .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine has been analyzed using Quantum Theory of Atoms In Molecules (QTAIM) calculations . This approach provides a detailed description of the different affinities of the ligands .


Chemical Reactions Analysis

The chemical reactions of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives have been studied, particularly in relation to their cytotoxic effects . Compounds with electron-withdrawing groups at different positions of the phenyl ring of the thiourea moiety displayed significant cytotoxic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine include a molecular weight of 169.25 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

1. Applications in Nuclear Chemistry

N2,N6-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide and related compounds have been explored in nuclear chemistry, particularly for the selective extraction of americium(III) from nuclear waste. Hudson et al. (2006) found that these compounds are resistant to hydrolysis and radiolysis, making them suitable for applications in the treatment and management of radioactive materials (Hudson et al., 2006).

2. Environmental Applications

A study by Zargoosh et al. (2015) demonstrated the potential of N2,N6-bis(thiazol-2-yl)pyridine-2,6-dicarboxamide as a component in magnetic nanoadsorbents for the removal of heavy metals like Zn2+ and Cd2+ from industrial waste. This research highlights its significant application in environmental cleanup and pollution control (Zargoosh et al., 2015).

3. Material Science Applications

In the field of materials science, compounds structurally related to this compound have been used in the synthesis of novel polyimides and polyamides. Wang et al. (2006) described the creation of new polyimides with enhanced thermal stability and mechanical properties using related pyridine-containing monomers (Wang et al., 2006).

4. Catalysis and Coordination Chemistry

This compound and its derivatives have also been used in the synthesis of coordination polymers and complexes. Bansal et al. (2015) used a related ligand for the creation of heterometallic coordination polymers, which were applied as catalysts in various organic reactions (Bansal et al., 2015).

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives involves the induction of cell cycle arrest, activation of caspases, and interaction with DNA molecules . Some derivatives act as inhibitors of bacterial DNA gyrase B (GyrB) .

Safety and Hazards

The safety information available indicates that 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Future research could focus on further exploring the potential of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives as antitumor agents, particularly their efficacy against different types of cancer . The use of computer-aided structure-based optimization could also be a promising approach for the development of new compounds .

Properties

IUPAC Name

2-N,6-N-bis(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c27-18(25-20-23-12-6-1-3-10-16(12)29-20)14-8-5-9-15(22-14)19(28)26-21-24-13-7-2-4-11-17(13)30-21/h5,8-9H,1-4,6-7,10-11H2,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECLETMHAWQYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(S4)CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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